Octyl Orlistat, a derivative of the anti-obesity drug Orlistat, is primarily recognized for its potential in cancer research. While Orlistat itself is a potent inhibitor of fatty acid synthase (FASN) [], Octyl Orlistat offers improved bioavailability and cellular uptake [], making it more suitable for in vitro and in vivo studies. This enhanced form of Orlistat packaged within nanoparticles (NanoOrl) has shown promising results in inhibiting cancer cell growth and enhancing the efficacy of existing chemotherapeutic agents [].
Orlistat was originally developed by the pharmaceutical company Roche and is marketed under various brand names, including Xenical. Octyl Orlistat is synthesized as part of ongoing research to optimize the efficacy of lipase inhibitors and to explore their potential applications in treating obesity and related metabolic disorders.
Octyl Orlistat belongs to the class of compounds known as lipase inhibitors. It is classified under the broader category of antiobesity agents due to its mechanism of action, which involves inhibiting fat absorption in the gastrointestinal tract.
The synthesis of Octyl Orlistat can be achieved through various chemical pathways, notably using techniques that involve β-lactone intermediates. A notable method includes the tandem Mukaiyama aldol-lactonization process, which facilitates the formation of β-lactones from suitable precursors.
The molecular structure of Octyl Orlistat features a core structure similar to that of Orlistat but with an octyl side chain. This modification increases its hydrophobic character.
Octyl Orlistat undergoes several chemical reactions during its synthesis, including:
The reactions are typically performed under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
Octyl Orlistat inhibits pancreatic lipase by binding to its active site, preventing the enzyme from hydrolyzing triglycerides into free fatty acids and monoglycerides. This inhibition results in reduced fat absorption from the diet.
Relevant analyses indicate that Octyl Orlistat maintains its structural integrity under physiological conditions, which is critical for its function as a therapeutic agent.
Octyl Orlistat has potential applications beyond weight management:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2